molecular formula C12H20N2O4 B1455161 3-[4-(Oxolane-2-carbonyl)piperazin-1-yl]propanoic acid CAS No. 1154240-45-5

3-[4-(Oxolane-2-carbonyl)piperazin-1-yl]propanoic acid

Cat. No. B1455161
M. Wt: 256.3 g/mol
InChI Key: CGJFVIFIDBVNOD-UHFFFAOYSA-N
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Description

3-[4-(Oxolane-2-carbonyl)piperazin-1-yl]propanoic acid, also known as OXCPA, is an organic compound with a wide range of applications in scientific research. OXCPA is a cyclic carboxylic acid with a piperazine ring, and is a derivative of oxolane, a five-membered cyclic ether. OXCPA has been studied for its potential use in various fields, such as drug design, biochemistry, and pharmacology.

Scientific Research Applications

Synthesis and Structural Insights

Synthesis Methods : The synthesis of derivatives related to 3-[4-(Oxolane-2-carbonyl)piperazin-1-yl]propanoic acid involves multi-step processes, including protection-deprotection strategies, substitution reactions, and hydrolysis. For example, one study describes the synthesis of a related compound through mono-protection of piperazine, reaction with ethyl 3-bromopropanoate, followed by deprotection and substitution with 4,7-dichloroquinoline, yielding a high yield of the desired product. The structure of the synthesized compound was confirmed using various spectroscopic methods such as IR, 1H-NMR, 13C-NMR, and HRMS (Mi Sui-qing, 2010).

Structural Analysis : The structural features and confirmation of similar compounds are often achieved through crystallography and spectroscopy. For instance, during the recrystallization of a related compound, a zwitterionic structure was formed, and its crystal structure was analyzed to reveal a two-dimensional framework connected by hydrogen bonds, contributing to a three-dimensional network. This study provides insights into the molecular interactions and structural conformation of piperazine-derived compounds (Shouwen Jin et al., 2012).

Photoluminescence and Coordination Polymers

Photoluminescence Properties : Research into the photoluminescence properties of coordination polymers containing piperazine derivatives has shown promising results. For instance, two-dimensional coordination polymers with piperazinyl rings exhibited strong blue fluorescence under UV light irradiation, indicating potential applications in materials science and photoluminescence studies (Liang-cai Yu et al., 2006).

Chemical Reactions and Polymer Synthesis

Reactivity and Polymer Synthesis : The reactivity of piperazine derivatives in chemical reactions has been explored for the synthesis of various compounds, including polyamides containing nucleobases like uracil and adenine. This approach involves the addition reaction to dimethyl methylenesuccinate followed by hydrolysis and polycondensation with diamines, demonstrating the versatility of piperazine derivatives in polymer chemistry (M. Hattori & M. Kinoshita, 1979).

properties

IUPAC Name

3-[4-(oxolane-2-carbonyl)piperazin-1-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O4/c15-11(16)3-4-13-5-7-14(8-6-13)12(17)10-2-1-9-18-10/h10H,1-9H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGJFVIFIDBVNOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)N2CCN(CC2)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-(Oxolane-2-carbonyl)piperazin-1-yl]propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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